[2-(1H-indol-4-yl)ethyl]dimethylamine
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Overview
Description
[2-(1H-indol-4-yl)ethyl]dimethylamine is a chemical compound belonging to the class of tryptamines. It is structurally characterized by an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is known for its psychoactive properties and is often studied in the context of its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-4-yl)ethyl]dimethylamine typically involves the alkylation of indole derivatives. One common method is the reaction of indole with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: [2-(1H-indol-4-yl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon positions. Reagents like alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Indole-3-carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
[2-(1H-indol-4-yl)ethyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its interactions with serotonin receptors, making it valuable in neuropharmacology research.
Medicine: Research on this compound contributes to understanding its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(1H-indol-4-yl)ethyl]dimethylamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, leading to altered neurotransmission. This interaction affects various molecular targets and pathways, resulting in its psychoactive effects.
Comparison with Similar Compounds
N,N-Dimethyltryptamine (DMT): Another tryptamine derivative with similar psychoactive properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A compound with a methoxy group at the 5-position of the indole ring, known for its potent psychoactive effects.
4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Similar to 5-MeO-DMT but with the methoxy group at the 4-position.
Uniqueness: [2-(1H-indol-4-yl)ethyl]dimethylamine is unique due to its specific substitution pattern on the indole ring, which influences its pharmacological properties and interactions with serotonin receptors. This distinct structure makes it a valuable compound for studying the structure-activity relationships of tryptamines.
Properties
IUPAC Name |
2-(1H-indol-4-yl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-7-10-4-3-5-12-11(10)6-8-13-12/h3-6,8,13H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMMXOMCIOVFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C2C=CNC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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